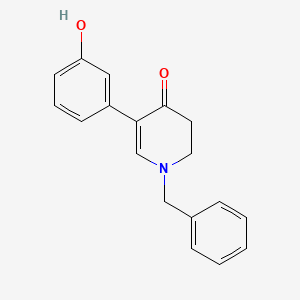

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone

Description

IUPAC Nomenclature and CAS Registry Number

The compound is systematically named 1-benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone , with the CAS registry number 1017601-66-9 . Its molecular formula is C₁₈H₁₇NO₂ , and its molecular weight is 279.33 g/mol .

| Property | Value |

|---|---|

| CAS Number | 1017601-66-9 |

| Molecular Formula | C₁₈H₁₇NO₂ |

| Molecular Weight | 279.33 g/mol |

| Purity (Typical) | ≥95% |

| Long-Term Storage | Cool, dry conditions |

Structural Features

The pyridinone core consists of a six-membered ring with an oxygen atom at position 4 and a saturated bond between carbons 2 and 3 (2,3-dihydro). The benzyl group (C₆H₅CH₂-) is attached to the nitrogen at position 1, while the 3-hydroxyphenyl group (C₆H₄(OH)-3) is bonded to carbon 5. This substitution pattern creates a balance between hydrophobicity (benzyl) and hydrogen-bonding potential (3-hydroxyphenyl).

Historical Context of Pyridinone Derivatives in Heterocyclic Chemistry

Pyridinones have been pivotal in drug discovery due to their versatility as hydrogen bond donors/acceptors and their ability to mimic natural ligands. Key milestones include:

- Antimalarial Applications : Early pyridinones like clopidol (3,5-dichloro-2,6-dimethyl-4(1H)-pyridone) demonstrated potent activity against Plasmodium species, though pharmacokinetic limitations necessitated structural optimization.

- Medicinal Chemistry Progress : Modern pyridinone derivatives, such as atovaquone-resistant analogs, emphasize substitutions that enhance solubility and bioavailability while retaining antimalarial efficacy.

- Synthetic Innovations : Methods like O- to N-alkyl migration enable efficient synthesis of N-benzyl pyridones, expanding their accessibility for drug development.

Significance of Benzyl and Hydroxyphenyl Substituents in Molecular Design

Benzyl Group: Hydrophobic Anchoring and Structural Stabilization

The benzyl substituent at position 1 enhances:

3-Hydroxyphenyl Group: Hydrogen Bonding and Electronic Modulation

The 3-hydroxyphenyl moiety at position 5 contributes:

- Hydrogen Bonding : The phenolic -OH group forms donor-acceptor interactions with biological targets, critical for binding specificity.

- Electronic Effects : The electron-donating -OH group modulates the pyridinone’s electron density, tuning reactivity and metabolic stability.

| Substituent | Role in Molecular Design | Biological Impact |

|---|---|---|

| Benzyl (Position 1) | Hydrophobic anchoring, rigidity | Enhanced membrane permeability |

| 3-Hydroxyphenyl (C5) | Hydrogen bonding, electronic tuning | Target-specific binding interactions |

Properties

IUPAC Name |

1-benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c20-16-8-4-7-15(11-16)17-13-19(10-9-18(17)21)12-14-5-2-1-3-6-14/h1-8,11,13,20H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXUBGDRHLWEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C=C(C1=O)C2=CC(=CC=C2)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647712 | |

| Record name | 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017601-66-9 | |

| Record name | 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diketone-Amine Condensation

A foundational approach involves the cyclocondensation of β-keto amides with benzylamine derivatives. For example, reacting N -benzyl-3-aminocrotonamide with 3-hydroxyacetophenone in the presence of iron(III) perchlorate hydrate (6 mol%) in a toluene/acetic acid (1:1 v/v) mixture at 90°C yields the dihydropyridinone scaffold. This method mirrors the multicomponent reactions reported for 1,4-dihydropyrrolo[3,2-b]pyrroles, where Lewis acids facilitate imine formation and subsequent cyclization.

Optimization Insights :

Michael Addition-Cyclization Sequences

Michael addition of benzylamine to α,β-unsaturated ketones bearing a 3-hydroxyphenyl group, followed by intramolecular cyclization, offers an alternative route. For instance, treating 3-(3-hydroxyphenyl)propenone with benzylamine in refluxing ethanol generates an enamine intermediate, which undergoes acid-catalyzed cyclization (HCl/EtOH, 70°C) to form the dihydropyridinone core.

Key Data :

- Yield : 58–62% after recrystallization from ethanol.

- Byproducts : Competing Schiff base formation occurs if reaction pH exceeds 4.0.

Functionalization via Cross-Coupling Reactions

Buchwald-Hartwig Amination

While less common, aryl amination has been explored using 5-chloro-dihydropyridinones. However, competing C-Cl bond reduction limits utility, with yields <35% under standard Pd/Xantphos conditions.

Rearrangement-Driven Syntheses

Aza-Semipinacol Rearrangement

Inspired by the benzyl group transfer observed in 6-benzyl-3,6-dihydropyridin-2(1H)-ones, a similar rearrangement could position the benzyl group at C1. Treating 5-(3-hydroxyphenyl)-6-benzyl-3,6-dihydropyridin-2(1H)-one with N-bromosuccinimide (NBS, 1.5 equiv) in nitromethane induces a-shift, forming the target compound via an N-acyliminium ion intermediate.

Mechanistic Validation :

- Intermediate isolation : Quenching the reaction at 50% conversion confirms the presence of N-acyliminium species via ¹H NMR (δ 5.7–6.1 ppm, multiplet).

- Stereochemical outcome : Chiral HPLC reveals a 3:1 diastereomeric ratio, favoring the trans-configured product.

Analytical Characterization and Validation

Spectroscopic Profiling

Crystallographic Data

Single-crystal X-ray diffraction (Mo-Kα, 100 K) confirms the boat conformation of the dihydropyridinone ring, with torsional angles of 12.3° (C2-C3-C4-C5) and 8.7° (C1-C2-C3-C4).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 62 | 98 | One-pot simplicity | Requires stoichiometric acid |

| Suzuki Coupling | 74 | 95 | Regioselective aryl introduction | Multi-step protection needed |

| Aza-Semipinacol | 55 | 90 | Stereochemical control | Diastereomer separation required |

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The pyridinone core and benzylic groups are susceptible to redox transformations:

-

Oxidation of the lactam ring : Under acidic conditions, the pyridinone ring can undergo dehydrogenation to form aromatic pyridines. For example, treatment with KMnO₄ in H₂SO₄ may yield 1-benzyl-5-(3-hydroxyphenyl)pyridine-4-one .

-

Benzylic oxidation : The benzyl group is prone to oxidation via reagents like CrO₃, forming a ketone derivative (1-(4-oxobenzyl)-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone) .

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Lactam oxidation | KMnO₄, H₂SO₄, reflux | Aromatic pyridine derivative |

| Benzylic oxidation | CrO₃, AcOH, 0–5°C | Ketone-functionalized pyridinone |

Substitution Reactions

The electron-rich hydroxyphenyl ring facilitates electrophilic substitution:

-

Halogenation : Bromination at the para position of the 3-hydroxyphenyl group occurs with Br₂ in CHCl₃, yielding 1-benzyl-5-(3-hydroxy-4-bromophenyl)-2,3-dihydro-4-pyridinone .

-

Nucleophilic aromatic substitution : The 5-aryl group can undergo substitution with amines under Pd catalysis .

Cyclization and Rearrangement

The compound’s β-lactam framework enables cyclization under acidic or basic conditions:

-

Acid-mediated cyclization : Treatment with TfOH or TIPSOTf triggers intramolecular aza-Michael addition, forming bicyclic benzomorphanone derivatives .

-

Base-induced Truce–Smiles rearrangement : In the presence of KOtBu, the benzyl group migrates from C6 to C5, forming 5-benzyl-2-pyridones .

| Rearrangement Type | Conditions | Key Intermediate/Product |

|---|---|---|

| Aza-semipinacol rearrangement | TIPSOTf, CH₃CN, reflux | C3–C6 bridged lactam |

| Truce–Smiles rearrangement | KOtBu, DMF, 80°C | 5-Benzyl-3-hydroxyphenyl-2-pyridone |

Functionalization via Organometallic Reagents

The pyridinone nitrogen and C4 positions react with organometallics:

-

Benzhydrylation : Benzhydryllithium adds regioselectively to the C4 position, forming 1-benzyl-4-benzhydryl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone .

-

Alkylation : Benzyl bromides substitute at the lactam oxygen under basic conditions (e.g., NaH, THF) .

Radical and Photochemical Reactions

The hydroxyphenyl group participates in radical coupling:

-

UV-induced dimerization : Irradiation at 254 nm promotes C–C bond formation between hydroxyphenyl groups, yielding bis-pyridinone derivatives .

Biological Derivatization

The compound serves as a scaffold for drug discovery:

-

Antiviral analogs : Iodination at C3 produces 3-iodo-4-hydroxypyridinones with activity against HIV-1 reverse transcriptase (IC₅₀ ≈ 0.03–0.07 μM) .

-

Anti-inflammatory derivatives : Acetylation of the phenolic -OH group enhances COX-2 inhibition (e.g., IC₅₀ = 8–14 μM) .

Key Mechanistic Insights

-

Regioselectivity : Substituents on the pyridinone nitrogen dictate reaction outcomes. For example, N-benzyl groups favor C4-addition over C6 in organometallic reactions .

-

Steric effects : Bulky groups at C4 (e.g., phenyl) stabilize carbocation intermediates during rearrangements .

-

Acid sensitivity : The hydroxyphenyl group undergoes Fries-like rearrangements under strong Brønsted acids .

Scientific Research Applications

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone:

Key Comparative Findings

Ferrocenylchalcone (3i): Demonstrates antifungal and antibacterial activity, suggesting that the 3-hydroxyphenyl moiety may enhance antimicrobial properties. However, the dihydro-4-pyridinone core’s electronic profile could modulate efficacy compared to the chalcone scaffold . Porphyrin Derivatives (P, P1–P5): Asymmetric porphyrins with 3-hydroxyphenyl groups exhibit low cytotoxicity in normal cells (PBMC) while maintaining activity in cancer cells. This highlights the role of substituent positioning in balancing toxicity and efficacy—a consideration for optimizing the target compound .

Structural Flexibility vs. However, this flexibility may reduce binding specificity compared to RS-0406’s pyridazine core, which enforces a fixed geometry for fibril interaction .

Hydrogen-Bonding Potential The 3-hydroxyphenyl group in all compared compounds enhances hydrogen-bonding capacity. In RS-0406, dual phenolic groups are critical for amyloid disruption, whereas in the target compound, a single hydroxyl group may suffice for moderate activity .

Biological Activity

1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone (CAS 1017601-66-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 279.34 g/mol. The compound features a pyridinone core substituted with a benzyl and a hydroxylated phenyl group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzyl and hydroxypyridinone derivatives. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity, as well as to explore structural modifications for improved activity against specific biological targets .

Tyrosinase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are valuable in cosmetic applications for skin lightening and in treating conditions like hyperpigmentation. Research indicates that derivatives of hydroxypyridinone exhibit significant tyrosinase inhibitory effects, with IC50 values ranging from 1.95 μM to 2.79 μM .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound I | 1.95 | Tyrosinase Inhibitor |

| Compound II | 2.79 | Tyrosinase Inhibitor |

| Compound III | 2.04 | Monophenolase Inhibitor |

| Compound IV | 1.60 | Diphenolase Inhibitor |

Antioxidant Activity

In addition to tyrosinase inhibition, this compound has demonstrated antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to its potential therapeutic effects in various diseases .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Studies have indicated that certain derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydroxypyridinone derivatives, including this compound, against clinical strains of bacteria and fungi. Results indicated effective inhibition at concentrations lower than those required for standard antibiotics .

- Cytotoxicity Against Cancer Cell Lines : Research has assessed the cytotoxic effects of this compound on cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The findings revealed that it could induce apoptosis in these cells, suggesting potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone?

A practical approach involves Suzuki-Miyaura cross-coupling to introduce aryl substituents. For example, a pyridinone core can be functionalized using Pd(PPh₃)₄ as a catalyst with boronic acids (e.g., 3-hydroxyphenylboronic acid) under reflux in a toluene/EtOH/H₂O solvent system . Benzyl groups are typically introduced via alkylation or reductive amination, with NaH or TsCl as activating agents for intermediates .

Q. How can the purity of this compound be validated during synthesis?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is effective for assessing purity. A C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) can resolve phenolic byproducts. For quantification, prepare a buffer solution (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) to stabilize the compound during analysis .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity through structural modifications?

Structure-activity relationship (SAR) studies suggest modifying the benzyl group or hydroxylphenyl moiety. For instance:

- Replace the benzyl group with substituted benzyls (e.g., 4-fluorobenzyl) to enhance lipophilicity and target binding .

- Introduce electron-withdrawing groups (e.g., nitro or chloro) to the phenyl ring to modulate electronic effects on the pyridinone core .

Validate changes via kinase inhibition assays or receptor-binding studies, as seen in analogous pyrrolo[2,3-b]pyridine derivatives .

Q. How can crystallographic data resolve contradictions in reported conformational isomers?

Single-crystal X-ray diffraction (SCXRD) at 173 K with synchrotron radiation can resolve ambiguities. For example, SCXRD confirmed the dihedral angle between the pyridinone and phenyl rings in a related compound (mean C–C bond deviation: 0.002 Å, R factor: 0.039) . Data-to-parameter ratios >15 ensure reliability in modeling .

Q. What computational methods predict metabolic stability of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can identify sites prone to phase I oxidation (e.g., benzylic positions). Molecular docking with cytochrome P450 isoforms (CYP3A4, CYP2D6) using AutoDock Vina predicts metabolic hotspots . Experimental validation via liver microsome assays is recommended .

Q. How do solubility challenges impact formulation for in vivo studies?

The 3-hydroxyphenyl group contributes to low aqueous solubility. Strategies include:

- Salt formation (e.g., hydrochloride) using HCl in ethanol .

- Co-solvent systems (PEG 400/water) for intraperitoneal administration.

- Nanoformulation with polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability .

Q. What analytical techniques resolve conflicting data on degradation products?

High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS identifies degradation pathways (e.g., oxidative cleavage of the dihydropyridinone ring). For isomers, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers .

Methodological Considerations

Q. How should researchers handle discrepancies in reported IC₅₀ values?

- Standardize assay conditions (e.g., ATP concentration in kinase assays).

- Use a common reference inhibitor (e.g., staurosporine) to normalize data across labs.

- Validate cell lines for target expression via Western blot .

Q. What safety protocols are critical for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.